molecular formula C18H25ClN6 B6484911 N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179476-90-4

N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B6484911
CAS RN: 1179476-90-4
M. Wt: 360.9 g/mol
InChI Key: RLXBZMCRINDEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups and a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine rings contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazine ring and the pyrrolidine rings. The N-substituents can affect the antibacterial activity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Pyrrolidine derivatives are known to have diverse physicochemical parameters .

Scientific Research Applications

N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been studied for its potential applications in the fields of organic synthesis and drug discovery. In particular, this compound has been studied for its ability to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations. Furthermore, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO). In this regard, this compound has been found to be a potent inhibitor of MAO, with an IC50 of 0.7 μM.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is not yet fully understood. However, it is thought to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations. Furthermore, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO). This inhibition is thought to be due to the formation of a covalent bond between the MAO enzyme and the this compound molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound is a potent inhibitor of the enzyme monoamine oxidase (MAO). This inhibition is thought to have a variety of effects on the body, including the regulation of neurotransmitter levels and the regulation of mood. Furthermore, this compound has been studied for its potential to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride in lab experiments include its low cost, ease of synthesis, and its ability to act as a substrate for various enzymatic reactions. Furthermore, this compound has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), making it a useful tool in the study of neurotransmitter regulation.
However, there are some limitations to using this compound in lab experiments. Firstly, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in complex systems. Secondly, this compound is a potent inhibitor of MAO, and its use in lab experiments may lead to undesired effects on neurotransmitter levels. Finally, the chemical transformations of this compound are not yet fully understood, making it difficult to predict its effects in complex systems.

Future Directions

For the study of N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride include further exploration of its biochemical and physiological effects, its ability to act as a substrate for various enzymatic reactions, and its potential applications in the fields of organic synthesis and drug discovery. Additionally, further research is needed to determine the mechanism of action of this compound, as well as its potential interactions with other molecules and enzymes. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound, and to identify potential new applications for this compound.

Synthesis Methods

N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can be synthesized from commercially available starting materials using a variety of methods. One method involves the reaction of 4-methylphenylmagnesium bromide with pyrrolidine in the presence of a base. The reaction proceeds to form the desired product, this compound, in good yields. Another method involves the reaction of 4-methylphenyl bromide with pyrrolidine in the presence of a base. This reaction also proceeds to form the desired product, this compound, in good yields.

properties

IUPAC Name

N-(4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6.ClH/c1-14-6-8-15(9-7-14)19-16-20-17(23-10-2-3-11-23)22-18(21-16)24-12-4-5-13-24;/h6-9H,2-5,10-13H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBZMCRINDEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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